

The Chemistry and Application of 2-Hydroxy-4,5-dimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-4,5-dimethoxybenzaldehyde
Cat. No.:	B111897

[Get Quote](#)

This guide provides an in-depth exploration of **2-Hydroxy-4,5-dimethoxybenzaldehyde**, a significant aromatic aldehyde with diverse applications in scientific research and pharmaceutical development. This document will delve into its chemical identity, synthesis methodologies, key reactions, and its role as a versatile building block in the creation of complex molecules.

Chemical Identity and Synonyms

2-Hydroxy-4,5-dimethoxybenzaldehyde is a substituted benzaldehyde with the chemical formula C₉H₁₀O₄. Its structure features a hydroxyl group and two methoxy groups on the benzene ring, ortho and meta to the formyl group, respectively. This substitution pattern imparts specific reactivity and properties to the molecule.

For clarity and comprehensive literature searching, it is crucial to be aware of the various synonyms and identifiers for this compound.

Identifier Type	Identifier
IUPAC Name	2-hydroxy-4,5-dimethoxybenzaldehyde
CAS Number	14382-91-3
Common Synonyms	4,5-Dimethoxysalicylaldehyde [1] [2]
	3,4-Dimethoxy-6-hydroxybenzaldehyde [1]
	Benzaldehyde, 2-hydroxy-4,5-dimethoxy-[1] [2]
Depositor-Supplied Synonyms	2-hydroxy 4,5-dimethoxybenzaldehyde
	4,5-dimethoxy-2-hydroxy-benzaldehyde [1] [2]

Synthesis and Natural Occurrence

2-Hydroxy-4,5-dimethoxybenzaldehyde is a naturally occurring compound found in various plant species, including those of the genus *Neorautanenia*. Its presence in the plant kingdom suggests a role in plant defense or signaling pathways.

From a synthetic perspective, several methods are employed for its preparation in the laboratory. The choice of synthesis route often depends on the availability of starting materials, desired yield, and scalability.

Formylation of 3,4-Dimethoxyphenol

A common synthetic strategy involves the formylation of 3,4-dimethoxyphenol. The Reimer-Tiemann and Duff reactions are two classical methods for introducing a formyl group onto a phenol ring.

- **Reimer-Tiemann Reaction:** This reaction utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate, which then reacts with the phenoxide to introduce the aldehyde group, primarily at the ortho position to the hydroxyl group.
- **Duff Reaction:** This method employs hexamethylenetetramine as the formylating agent in the presence of an acid catalyst.

The regioselectivity of these reactions is a critical consideration, as formylation can potentially occur at different positions on the aromatic ring. Reaction conditions must be carefully optimized to favor the formation of the desired 2-hydroxy-4,5-dimethoxy isomer.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Reimer-Tiemann Formylation of 3,4-Dimethoxyphenol

The following protocol is a representative example of a lab-scale synthesis.

Materials:

- 3,4-Dimethoxyphenol
- Sodium hydroxide
- Chloroform
- Ethanol
- Hydrochloric acid
- Diethyl ether
- Distilled water

Procedure:

- Dissolve 3,4-dimethoxyphenol in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Add a solution of sodium hydroxide in water to the flask and stir to form the sodium phenoxide.
- Heat the mixture to 60-70°C.
- Slowly add chloroform via the dropping funnel over a period of 1-2 hours while maintaining the temperature.

- After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
- Cool the reaction mixture and acidify with dilute hydrochloric acid.
- Extract the product with diethyl ether.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

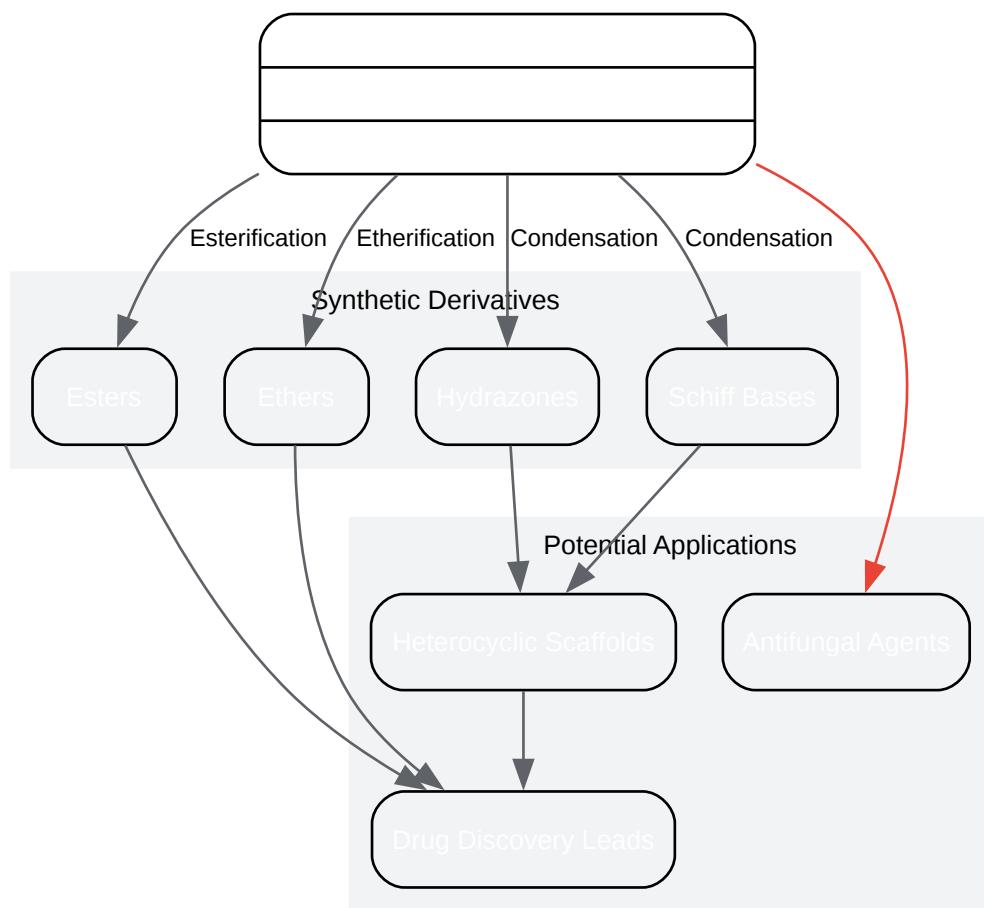
Caption: Workflow for the Reimer-Tiemann synthesis of **2-Hydroxy-4,5-dimethoxybenzaldehyde**.

Key Reactions and Applications in Drug Development

The aldehyde and phenol functionalities of **2-Hydroxy-4,5-dimethoxybenzaldehyde** make it a versatile intermediate for a variety of chemical transformations.

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives. These reactions are fundamental in the synthesis of heterocyclic compounds and other complex molecular scaffolds.


Etherification and Esterification

The phenolic hydroxyl group can be readily etherified or esterified to introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's physicochemical properties.

Role in Pharmaceutical Synthesis

2-Hydroxy-4,5-dimethoxybenzaldehyde serves as a key starting material in the synthesis of various pharmaceutical compounds. Its structural motifs are found in molecules with a range of biological activities. For instance, it has been identified as a precursor for compounds with potential antifungal properties.^[5] The compound and its derivatives have been shown to inhibit the growth of certain fungi by disrupting their cell membranes.^[5]

Furthermore, its structural relationship to other bioactive benzaldehydes, such as vanillin and its isomers, suggests its potential as a scaffold for the development of new therapeutic agents. ^{[6][7]} Research has explored its use in the synthesis of compounds targeting various biological pathways.

[Click to download full resolution via product page](#)

Caption: Synthetic utility and applications of **2-Hydroxy-4,5-dimethoxybenzaldehyde**.

Analytical Characterization

The unambiguous identification and purity assessment of **2-Hydroxy-4,5-dimethoxybenzaldehyde** are crucial for its use in research and development. A combination of spectroscopic techniques is typically employed for its characterization.

Technique	Key Observations
¹ H NMR	Signals corresponding to the aldehydic proton (around 9.7 ppm), aromatic protons (in the range of 6.4-7.4 ppm), phenolic hydroxyl proton (can be broad and variable), and methoxy protons (around 3.9 ppm).
¹³ C NMR	Resonances for the carbonyl carbon (around 190 ppm), aromatic carbons (100-160 ppm), and methoxy carbons (around 56 ppm).
FT-IR	Characteristic absorption bands for the hydroxyl group (broad, ~3200-3400 cm ⁻¹), aromatic C-H stretching (~3000-3100 cm ⁻¹), carbonyl stretching (~1650 cm ⁻¹), and C-O stretching of the methoxy groups.
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to its molecular weight (182.17 g/mol) and characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Hydroxy-4,5-dimethoxybenzaldehyde**. It is important to consult the Safety Data Sheet (SDS) before use.

- Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or a chemical fume hood.[8][9]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]
- Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents. [8]

Conclusion

2-Hydroxy-4,5-dimethoxybenzaldehyde is a valuable and versatile aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its rich functionality allows for a wide array of chemical modifications, making it an important building block for the creation of novel molecules with diverse biological activities. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in research and drug development.

References

- PubChem. **2-Hydroxy-4,5-dimethoxybenzaldehyde**.
- American Elements. **2-Hydroxy-4,5-dimethoxybenzaldehyde**. [Link]
- Sciencemadness Discussion Board. Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. [Link]
- Safrole. 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. [Link]
- Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. [Link]
- SciSpace. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. [Link]
- Sciencemadness Discussion Board. Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. [Link]
- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
- NIH.
- Supporting Inform
- What are the future research directions involving 2,5-Dimethoxybenzaldehyde?. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,5-Dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Sciencemadness Discussion Board - Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde
 - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde
 - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against *Fusarium graminearum*, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [The Chemistry and Application of 2-Hydroxy-4,5-dimethoxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111897#synonyms-for-2-hydroxy-4-5-dimethoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com